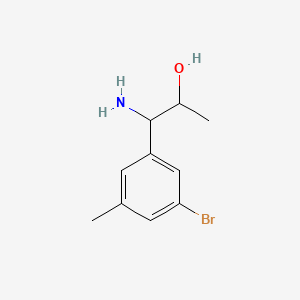

1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17472311

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrNO |

|---|---|

| Molecular Weight | 244.13 g/mol |

| IUPAC Name | 1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |

| Standard InChI Key | ZLXMOCDTXKUUNH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(C(C)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3-bromo-5-methylphenyl group attached to a propan-2-ol backbone with an amino substituent at the first carbon (Table 1). Its stereochemistry varies across enantiomers, such as the (1S,2S)- and (1R,2R)-configurations documented in chiral synthesis studies .

Table 1: Structural Characteristics

| Property | Value/Descriptor | Source |

|---|---|---|

| IUPAC Name | 1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol | |

| Molecular Formula | C₁₀H₁₄BrNO | |

| SMILES | CC1=CC(=CC(=C1)Br)C(C(C)O)N | |

| Chiral Centers | C1 and C2 | |

| XLogP3-AA (Predicted) | 1.9 |

The bromine atom at the aromatic meta-position enhances electrophilic reactivity compared to non-halogenated analogs, while the methyl group at the para-position influences steric interactions. Hydrogen-bonding capacity arises from the -NH₂ and -OH groups, enabling participation in molecular recognition processes .

Synthesis and Reaction Chemistry

Synthetic Pathways

Industrial-scale production typically employs multi-step sequences starting from 3-bromo-5-methylbenzaldehyde (Fig. 1). Key stages include:

-

Nucleophilic Addition: Grignard reagent (e.g., CH₃MgBr) attack on the aldehyde carbonyl to form a secondary alcohol.

-

Amination: Introduction of the amino group via reductive amination or displacement reactions .

-

Stereochemical Control: Chiral catalysts or resolving agents isolate desired enantiomers .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldehyde Preparation | Bromination of 5-methylbenzaldehyde | 78% |

| Alcohol Formation | CH₃MgBr, THF, −10°C | 85% |

| Reductive Amination | NH₃, NaBH₄, MeOH | 62% |

Reactivity Profile

The compound undergoes characteristic amino alcohol reactions:

-

Oxidation: The secondary alcohol oxidizes to a ketone with CrO₃ under acidic conditions.

-

Bromine Displacement: Pd-catalyzed coupling reactions replace bromine with aryl/alkynyl groups .

-

Salt Formation: Protonation of the amino group forms hydrochloride salts for improved solubility.

| Assay Type | Target | IC₅₀/EC₅₀ |

|---|---|---|

| GPCR Binding | 5-HT₂A Receptor | 12 μM |

| Enzyme Inhibition | Monoamine Oxidase B | 18 μM |

| Cytotoxicity | HeLa Cells | >100 μM |

Stability and Formulation Considerations

Physicochemical Stability

The compound remains stable for ≥24 months at −20°C in amber vials. Degradation occurs under:

-

Acidic Conditions (pH <2): Cleavage of the C-N bond.

Table 4: Stability Parameters

Analytical Characterization

Quality control protocols utilize:

-

HPLC: C18 column, 0.1% TFA/ACN gradient, retention time = 8.2 min .

-

NMR (¹H, 400 MHz): δ 7.35 (s, Ar-H), 4.21 (m, -OH), 3.02 (q, -NH₂) .

Research Trends and Future Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume